

Application Notes: Disposal of 1-Bromo-1,2-dichloroethane Waste

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-1,2-dichloroethane**

Cat. No.: **B14446488**

[Get Quote](#)

Introduction

1-Bromo-1,2-dichloroethane (CAS No. 73506-91-9) is a halogenated hydrocarbon.^[1] Like many compounds in its class, it is treated as hazardous waste due to its potential toxicity and environmental persistence. Proper disposal is not only a matter of laboratory safety but also a legal requirement governed by stringent environmental regulations. These notes provide guidance on the safe handling and disposal of waste containing **1-bromo-1,2-dichloroethane**, primarily targeting its destruction via high-temperature incineration, the most recommended and effective method for halogenated organic compounds.^{[2][3]}

Regulatory Considerations

In the United States, halogenated organic compounds are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Waste containing **1-bromo-1,2-dichloroethane** would likely be classified as hazardous waste. Specifically, spent solvents containing halogenated compounds are often categorized under EPA hazardous waste codes such as F001 or F002.^{[4][5][6]} It is imperative that researchers consult their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.

Principal Disposal Methodology: Thermal Oxidation

The primary and most effective method for the disposal of halogenated hydrocarbon waste is high-temperature incineration (thermal oxidation).^{[2][3][7]} This process utilizes high

temperatures, typically between 982°C and 1204°C, with a residence time of approximately 2 seconds to break down the organic waste into its mineral components.[2]

The key advantages of this method are:

- High Destruction and Removal Efficiency (DRE): Properly operated incinerators can achieve a DRE of over 99.99%. [2]
- Broad Applicability: The method is suitable for liquid and gaseous halogenated wastes. [2][8]

During combustion, the carbon and hydrogen in the molecule are oxidized to carbon dioxide (CO₂) and water (H₂O). The halogen atoms (bromine and chlorine) are converted to their acidic hydro-halide forms (hydrobromic acid - HBr, and hydrochloric acid - HCl) and potentially some free halogens (e.g., Cl₂). [2][7] These acidic gases are corrosive and toxic, necessitating a robust flue gas treatment system, typically a caustic scrubber, to neutralize them before release into the atmosphere. [2]

Alternative Disposal Technologies

While incineration is the standard, other technologies exist for the degradation of halogenated hydrocarbons:

- Molten Salt Oxidation (MSO): This non-flame thermal process involves injecting the waste into a bath of molten alkali carbonate salt at high temperatures (around 1000°C). [9] The organic components are oxidized to CO₂, and the halogens are captured in the salt as stable alkali halides, preventing the formation of acid gases. [9]
- Chemical Degradation: Methods involving nucleophilic substitution or reduction reactions can dehalogenate the compound. [10][11] These are often specific to the compound and matrix and may be suitable for treating contaminated water but are less common for bulk waste disposal.

Data Presentation

Table 1: Physicochemical Properties of **1-Bromo-1,2-dichloroethane**

Property	Value	Source
Molecular Formula	$C_2H_3BrCl_2$	[1]
Molecular Weight	177.85 g/mol	[1]
CAS Number	73506-91-9	[1]
Boiling Point	136 °C	[12]
Appearance	Colorless Liquid (based on similar compounds)	[13]
Specific Gravity	1.730 (for 1-Bromo-2-chloroethane)	[13]

Table 2: Hazard Information and Personal Protective Equipment (PPE) (Based on data for structurally similar and representative halogenated ethanes)

Hazard Category	Description	Recommendations & PPE	Source
Acute Toxicity	Toxic if swallowed; Harmful in contact with skin or if inhaled.	Avoid breathing vapors. Do not ingest. Wear chemical-impermeable gloves (e.g., nitrile), lab coat, and safety goggles.	[14]
Skin Corrosion/Irritation	Causes skin irritation.	Avoid contact with skin. In case of contact, wash immediately with plenty of water.	[15]
Eye Damage/Irritation	Causes serious eye irritation.	Wear safety goggles or a face shield. If in eyes, rinse cautiously with water for several minutes.	[13][15]
Carcinogenicity	Suspected of causing cancer.	Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.	[13][14]
Handling & Storage	Handle only in a well-ventilated area, preferably a chemical fume hood. Store in a tightly closed, suitable container in a cool, dry place away from incompatible materials like strong bases.	[13][16]	

Protocols

Protocol 1: Laboratory Waste Handling and Segregation

This protocol outlines the essential steps for safely handling and accumulating **1-bromo-1,2-dichloroethane** waste in a research environment before its transfer to a licensed disposal facility.

1. Personal Protective Equipment (PPE):

- Always wear appropriate PPE when handling the waste: chemical-resistant gloves, a lab coat, and safety goggles with side shields or a face shield.

2. Waste Segregation:

- Designate a specific waste container for "Halogenated Organic Liquid Waste."
- Crucially, do not mix halogenated waste with non-halogenated organic waste. This is critical for proper disposal and cost-effectiveness.
- Do not mix with aqueous, solid, or reactive wastes.

3. Container Selection and Labeling:

- Use a chemically compatible, leak-proof container with a secure screw cap. Borosilicate glass or appropriate plastic containers are typically used.
- The container must be clearly labeled as "HAZARDOUS WASTE."
- The label must include:
- The full chemical name: "**1-Bromo-1,2-dichloroethane**" and any other components in the waste stream.
- The approximate concentration or volume of the hazardous constituent.
- The date accumulation started.
- Relevant hazard pictograms (e.g., Skull and Crossbones, Health Hazard, Exclamation Mark).

4. Temporary Storage:

- Store the sealed waste container in a designated satellite accumulation area within or near the laboratory.
- This area should be under the control of the operator and provide secondary containment to capture any potential leaks.
- Keep the container closed at all times, except when adding waste.

- Arrange for pickup by your institution's EHS department according to their schedule.

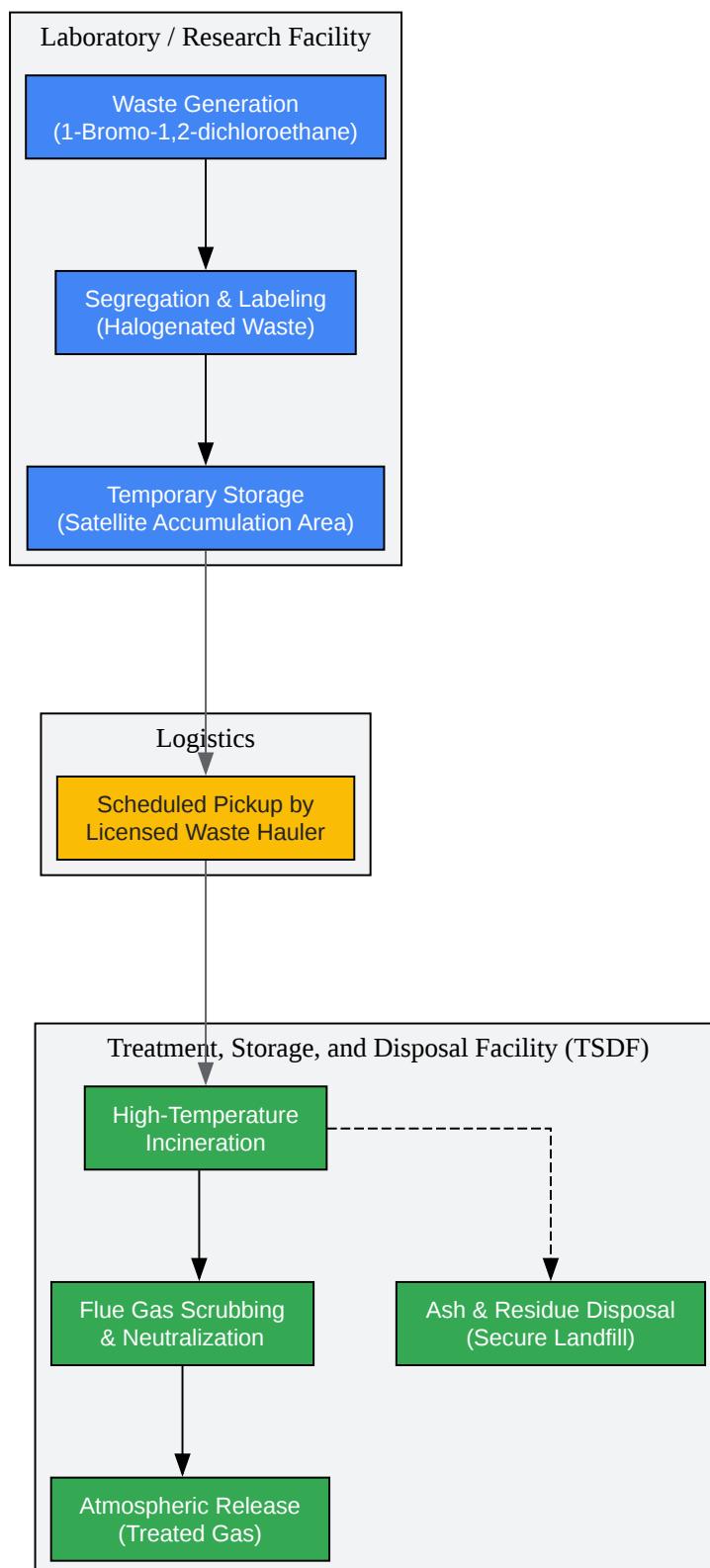
Protocol 2: High-Temperature Incineration Methodology

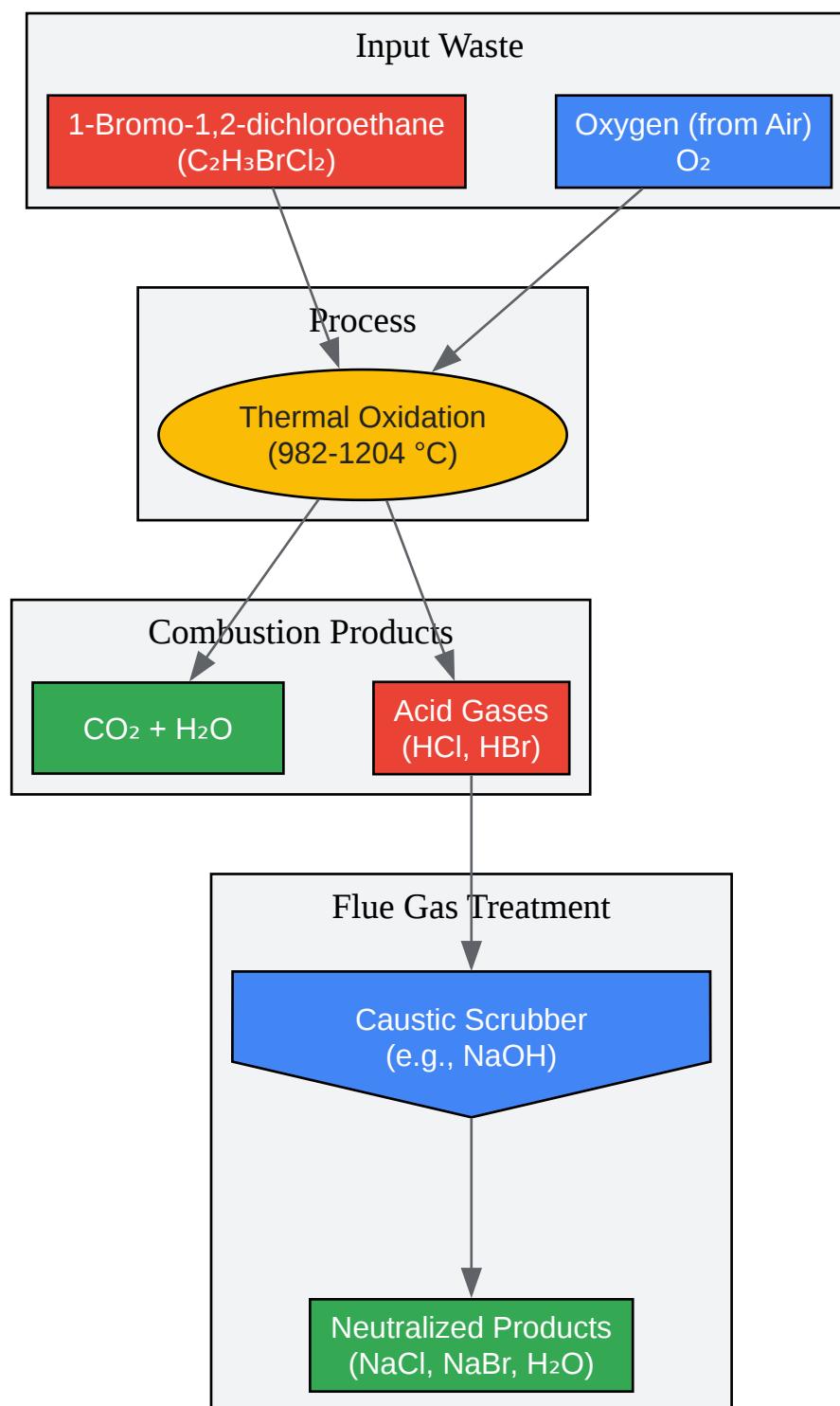
This protocol describes the technical principles and key operating parameters for the disposal of **1-bromo-1,2-dichloroethane** waste via thermal oxidation. This process must be carried out at a licensed Treatment, Storage, and Disposal Facility (TSDF).

1. Principle:

- The complete thermal oxidation of **1-bromo-1,2-dichloroethane** ($C_2H_3BrCl_2$) in the presence of excess oxygen to convert it into carbon dioxide (CO_2), water (H_2O), hydrochloric acid (HCl), and hydrobromic acid (HBr).

2. Key Experimental Parameters:


- Operating Temperature: The combustion chamber must be maintained at a high temperature, typically in the range of 982°C to 1204°C (1800°F to 2200°F).[\[2\]](#)
- Residence Time: The waste and its combustion products must be held within the high-temperature zone for a sufficient duration, typically 2.0 seconds, to ensure complete destruction.[\[2\]](#)
- Oxygen Supply: An excess of air/oxygen is required to ensure complete combustion and minimize the formation of products of incomplete combustion (PICs) such as dioxins or furans.[\[7\]](#)[\[8\]](#)


3. Methodology:

- Step 1: Waste Pre-treatment (if necessary): The liquid waste is typically injected directly into the combustion chamber. Any solid materials contaminated with the waste may need to be shredded or otherwise prepared.
- Step 2: Combustion: The waste is introduced into the primary combustion chamber, where it is volatilized and oxidized at the specified temperature and residence time. A secondary combustion chamber may be used to ensure the complete destruction of any remaining organic compounds.[\[8\]](#)
- Step 3: Flue Gas Quenching and Scrubbing: The hot exhaust gases from the combustion chamber are rapidly cooled (quenched). They are then directed to a packed column absorber or scrubber system.[\[2\]](#)[\[7\]](#)

- Step 4: Neutralization: In the scrubber, a caustic solution (e.g., sodium hydroxide, NaOH) is circulated to react with and neutralize the acidic gases (HCl and HBr), forming salt water (NaCl, NaBr, and H₂O).
- Step 5: Emission Monitoring and Ash Disposal: The treated gas is monitored for compliance with air quality standards before being released. Any solid ash remaining after combustion is collected, tested for hazardous characteristics, and disposed of in a secure landfill.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-1,2-dichloroethane | C₂H₃BrCl₂ | CID 23264207 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. zeeco.com [zeeco.com]
- 3. benchchem.com [benchchem.com]
- 4. wku.edu [wku.edu]
- 5. epa.gov [epa.gov]
- 6. Waste Code [rcrainfo.epa.gov]
- 7. US4125593A - Combustion of halogenated hydrocarbons - Google Patents
[patents.google.com]
- 8. Fact sheet: Incineration — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 9. researchgate.net [researchgate.net]
- 10. inl.elsevierpure.com [inl.elsevierpure.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 1-bromo-1,2-dichloroethane [stenutz.eu]
- 13. fishersci.com [fishersci.com]
- 14. bg.cpachem.com [bg.cpachem.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. echemi.com [echemi.com]
- To cite this document: BenchChem. [Application Notes: Disposal of 1-Bromo-1,2-dichloroethane Waste]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14446488#disposal-of-1-bromo-1-2-dichloroethane-waste>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com